molecular formula C6H5BrIN B1520139 6-Bromo-3-iodo-2-methylpyridine CAS No. 1065483-59-1

6-Bromo-3-iodo-2-methylpyridine

Cat. No. B1520139
CAS RN: 1065483-59-1
M. Wt: 297.92 g/mol
InChI Key: OAMMRCVVCVNSEN-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methylpyridine is a chemical compound with the molecular weight of 297.92 . It is a beige solid and is typically stored at temperatures between 0 and 8 degrees Celsius .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodo-2-methylpyridine is 1S/C6H5BrIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 . This indicates that the compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 iodine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

6-Bromo-3-iodo-2-methylpyridine is a beige solid . and is typically stored at temperatures between 0 and 8 degrees Celsius .

Scientific Research Applications

Electrocatalytic Carboxylation

Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid demonstrates the potential of halogenated pyridines in carbon dioxide fixation under mild conditions. This process avoids the use of volatile and toxic solvents and catalysts, showcasing a green chemistry approach (Feng et al., 2010).

Crystal Engineering

The study of N-methyl-3,5-dibromopyridinium iodide's crystal matrix reveals the effectiveness of bromine substituents in enhancing electron acceptor ability through the formation of short C–Br⋯I halogen bonding. This research underscores the significance of halogenated pyridines in crystal engineering and the design of materials with specific electronic properties (Logothetis et al., 2004).

Organic Synthesis

The synthesis of imidazo[1,2-a]pyridines and its wide range of applications in medicinal chemistry as a "drug prejudice" scaffold is highlighted, showcasing the critical role of halogenated pyridines in the development of pharmaceuticals and materials science (Bagdi et al., 2015).

Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands demonstrate the versatility of halogenated pyridines in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This underscores the utility of halogenated pyridines in coordination chemistry and their potential applications in sensing and materials science (Halcrow, 2005).

properties

IUPAC Name

6-bromo-3-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMMRCVVCVNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670572
Record name 6-Bromo-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-2-methylpyridine

CAS RN

1065483-59-1
Record name 6-Bromo-3-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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